
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is a fluorinated benzamide derivative with the molecular formula C9H6F5NO This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a dimethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Reduction: N,N-dimethyl-2,3,4,5,6-pentafluoroaniline.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is primarily influenced by the presence of fluorine atoms, which enhance its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoroaniline
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorotoluene
Uniqueness
2,3,4,5,6-Pentafluoro-N,N-dimethylbenzamide is unique due to the presence of both the pentafluorobenzene ring and the dimethylamide group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
118251-86-8 |
|---|---|
Molecular Formula |
C9H6F5NO |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H6F5NO/c1-15(2)9(16)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
InChI Key |
XVXCFRGPLFBMEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
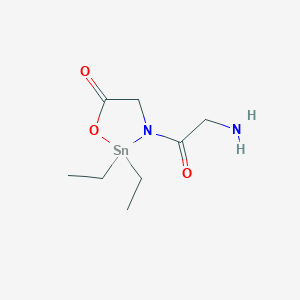
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
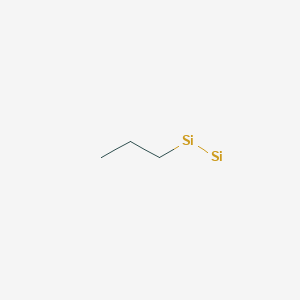

![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
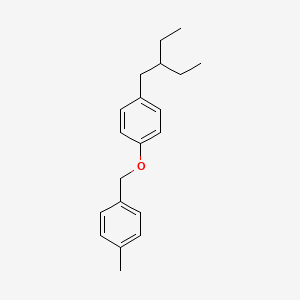
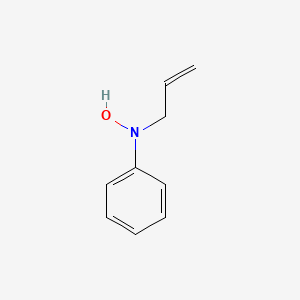
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
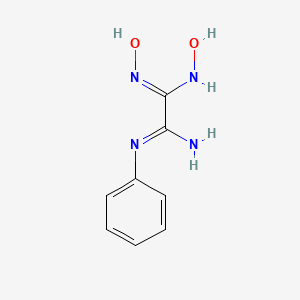
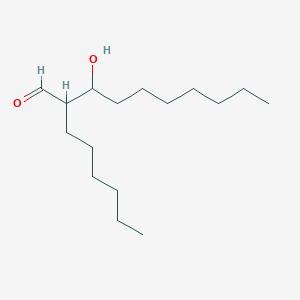
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
